molecular formula C9H21NO2S B1407194 4-(Pentane-1-sulfonyl)-butylamine CAS No. 1267106-37-5

4-(Pentane-1-sulfonyl)-butylamine

Cat. No.: B1407194
CAS No.: 1267106-37-5
M. Wt: 207.34 g/mol
InChI Key: LDOXEIIKJMFBNK-UHFFFAOYSA-N
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Description

4-(Pentane-1-sulfonyl)-butylamine is an organic compound that features both a sulfonyl group and an amine group

Preparation Methods

The synthesis of 4-(Pentane-1-sulfonyl)-butylamine typically involves the reaction of 4-pentene-1-sulfonyl chloride with butylamine. The reaction conditions often include the use of a solvent such as acetonitrile and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Reactants: 4-pentene-1-sulfonyl chloride and butylamine.

    Solvent: Acetonitrile.

    Base: Triethylamine.

    Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the reaction is complete.

Chemical Reactions Analysis

4-(Pentane-1-sulfonyl)-butylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The amine group can be reduced to form primary amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed from these reactions are sulfonic acids, primary amines, and sulfonamides, respectively.

Scientific Research Applications

4-(Pentane-1-sulfonyl)-butylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between sulfonyl groups and biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pentane-1-sulfonyl)-butylamine involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

4-(Pentane-1-sulfonyl)-butylamine can be compared with other sulfonyl-containing compounds such as:

    4-pentene-1-sulfonyl chloride: Similar in structure but lacks the amine group.

    Sulfonamides: Contain a sulfonyl group bonded to an amine, similar to this compound, but with different alkyl chains.

    Sulfonic acids: Contain a sulfonyl group but lack the amine functionality.

The uniqueness of this compound lies in its combination of both sulfonyl and amine groups, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

4-pentylsulfonylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2S/c1-2-3-5-8-13(11,12)9-6-4-7-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOXEIIKJMFBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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